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Compound of Interest

Compound Name: Pyrromethene 597

Cat. No.: B165231

Pyrromethene 597: A Comprehensive Technical
Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrromethene 597 (PM-597) is a highly efficient and photostable fluorescent dye belonging to
the pyrromethene-BF2 complex family, also known as BODIPY dyes.[1] Its exceptional
photophysical properties, including a strong absorption in the green-yellow region of the
spectrum and intense orange-red fluorescence, have established it as a valuable tool in a
variety of scientific applications. This technical guide provides an in-depth overview of the
chemical information, key performance characteristics, and experimental protocols related to
Pyrromethene 597, tailored for professionals in research and development.

Chemical and Physical Properties

Pyrromethene 597 is chemically known as 1,3,5,7,8-pentamethyl-2,6-di-t-butylpyrromethene-
difluoroborate complex.[2] Its core structure consists of a dipyrromethene ligand complexed
with a boron difluoride moiety. The bulky t-butyl groups at the 2 and 6 positions contribute to its
enhanced photostability and solubility in a range of organic solvents.
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Property Value Reference
CAS Number 137829-79-9 [2]
Molecular Formula C22H33BF2N:2 [3]
Molecular Weight 374.32 g/mol [2]
Appearance Red-orange solid [4]
Melting Point 255-257 °C [2]

Spectral and Photophysical Characteristics

Pyrromethene 597 exhibits a high molar absorption coefficient and a significant fluorescence
quantum yield, making it an excellent choice for applications requiring bright fluorescence.[5]
The absorption and emission maxima are solvent-dependent, a characteristic feature of many

fluorescent dyes.
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(e, M—*cm™?)
6.8 x 10* at
Ethanol 525 557 0.77 [2]
525 nm
Methanol 523 - - - [2]
p-Dioxane 526 - - - [2]
N-Methyl-2-
Pyrrolidinone 525 - - - [2]
(NMP)
2-
Phenoxyetha 529 - - - (2]
nol (EPH)
1-Phenoxy-2-
Propanol 528 - - - [2]
(PPH)

Solubility

Pyrromethene 597 demonstrates good solubility in a variety of organic solvents. This property

is crucial for its application in different experimental settings, from solution-based assays to

incorporation into solid-state matrices.
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Solvent (at 25 °C) Solubility Reference
Methanol 380 mg/L [2]

Ethanol 15¢9/L [2]
N-Methyl-2-Pyrrolidinone

(NVIP) 10.1 g/L [2]
2-Phenoxyethanol (EPH) 7 g/l [2]
1-Phenoxy-2-Propanol (PPH) 9.2 ¢g/L [2]
p-Dioxane 9.8 g/L [2]

Experimental Protocols
Synthesis of Pyrromethene 597

While a detailed, step-by-step synthesis protocol for Pyrromethene 597 is not readily available
in the public domain, the general synthesis of BODIPY dyes involves a two-step, one-pot
reaction.[6] The process typically starts with the acid-catalyzed condensation of a substituted
pyrrole with a carboxylic acid chloride or anhydride to form a dipyrromethene intermediate.[6]
This intermediate is then treated in situ with a boron trifluoride source, such as BFs-OEtz, in the
presence of a non-nucleophilic base like triethylamine to yield the final BODIPY dye.[6] For
Pyrromethene 597, the likely precursors would be a 3,5-dimethyl-4-t-butyl-pyrrole derivative
and a suitable acid chloride or anhydride to form the pentamethylated dipyrromethene core.

General synthesis workflow for BODIPY dyes.

Measurement of Fluorescence Quantum Yield (Relative
Method)

The fluorescence quantum yield (®_f) of Pyrromethene 597 can be determined relative to a
well-characterized standard with a known quantum vyield.

Materials:

e Pyrromethene 597
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Reference standard with known quantum yield (e.g., Rhodamine 6G in ethanol, ®_f = 0.95)

Spectrophotometer

Fluorometer

Cuvettes (1 cm path length)

Solvent (e.g., ethanol, spectroscopic grade)
Procedure:

o Prepare a series of dilute solutions of both Pyrromethene 597 and the reference standard in
the chosen solvent. The absorbance of these solutions at the excitation wavelength should
be kept below 0.1 to avoid inner filter effects.

o Measure the UV-Vis absorption spectra for all solutions and record the absorbance at the
excitation wavelength.

o Measure the fluorescence emission spectra of all solutions using the same excitation
wavelength for both the sample and the standard.

 Integrate the area under the emission spectra for both the sample and the standard.

» Plot the integrated fluorescence intensity versus absorbance for both the sample and the
standard. The plots should be linear.

o Calculate the quantum yield of Pyrromethene 597 using the following equation:
@®_sample = ®_std * (m_sample / m_std) * (n_sample / n_std)?

where:

(¢]

® is the quantum yield

[¢]

m is the slope of the plot of integrated fluorescence intensity vs. absorbance

[¢]

n is the refractive index of the solvent
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Workflow for relative quantum yield determination.

Use as a Laser Dye in a Nd:YAG Pumped System

Pyrromethene 597 is widely used as a gain medium in dye lasers, often pumped by the

second harmonic (532 nm) of a Nd:YAG laser.

Experimental Setup:

Pump Laser: Q-switched Nd:YAG laser (532 nm output).

Dye Solution: Pyrromethene 597 dissolved in a suitable solvent (e.g., ethanol) at an
optimized concentration (typically 10=4 to 103 M).

Dye Cell: A flowing dye cell to circulate the dye solution and prevent thermal degradation.

Resonator Cavity: Comprising a high reflector and an output coupler, designed for the
desired output wavelength range.

Tuning Element (optional): A diffraction grating or prism can be included in the cavity to
achieve tunable laser output.

Procedure:

Prepare the Pyrromethene 597 solution at the desired concentration and fill the dye
circulation system.

Align the Nd:YAG pump beam to transversely or longitudinally pump the dye cell.
Align the resonator cavity around the dye cell.

Monitor the output of the dye laser using a power meter and a spectrometer to measure the
output power and wavelength.

Optimize the alignment and dye concentration for maximum output power and desired
spectral characteristics.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b165231?utm_src=pdf-body
https://www.benchchem.com/product/b165231?utm_src=pdf-body
https://www.benchchem.com/product/b165231?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165231?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

High Reflector

Tuning Element
(e.g., Grating)

. _ | Pumping Optics ‘ Dye Cell
WEEAE Lberan (Ser mis) . (Lenses) . (Pyrromethene 597)

Output Coupler giuitit > Dye Laser Output

Click to download full resolution via product page

Schematic of a Nd:YAG pumped dye laser system.

Safety and Handling

Pyrromethene 597 should be handled with appropriate laboratory safety precautions. It is
advisable to consult the Safety Data Sheet (SDS) before use. As a general guideline:

Wear protective gloves, safety glasses, and a lab coat.

Avoid inhalation of dust and contact with skin and eyes.

Use in a well-ventilated area.

Store in a cool, dry, and dark place.

Conclusion

Pyrromethene 597 is a versatile and robust fluorescent dye with significant utility in various
scientific fields, particularly in laser applications. Its high fluorescence quantum yield,
photostability, and solubility in common organic solvents make it a valuable tool for
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researchers. This guide has provided a comprehensive overview of its properties and common
experimental procedures to facilitate its effective use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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